2-(Cyclohexylamino)ethanethiol

Overview

Description

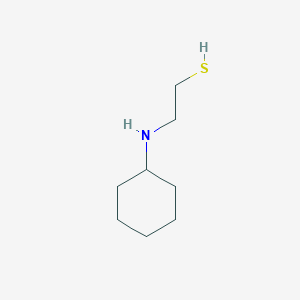

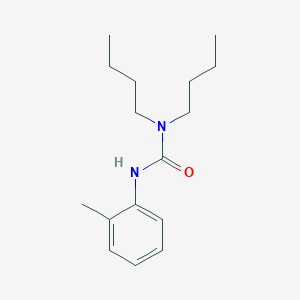

2-(Cyclohexylamino)ethanethiol is a small molecule with a thiol group. It has the molecular formula CHNS, an average mass of 159.292 Da, and a monoisotopic mass of 159.108170 Da .

Molecular Structure Analysis

The molecular structure of 2-(Cyclohexylamino)ethanethiol consists of a cyclohexylamino group attached to an ethanethiol group . The exact 3D structure is not provided in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving 2-(Cyclohexylamino)ethanethiol are not detailed in the available resources, it’s known that derivatives of this compound have been synthesized and characterized for various applications.Physical And Chemical Properties Analysis

2-(Cyclohexylamino)ethanethiol has a density of 0.96g/cm3, a boiling point of 236.2ºC at 760 mmHg, and a flash point of 96.6ºC . The melting point is not available in the resources .Scientific Research Applications

Immunoarray Preparation

2-(Biotinamido)ethanethiol, a derivative of 2-(Cyclohexylamino)ethanethiol, has been synthesized and characterized for its role in immunoarrays. This compound forms a monolayer on gold surfaces, effectively immobilizing antibodies via streptavidin and biotinylated protein G. This orientation of antibodies is crucial in maintaining their activity on solid surfaces, demonstrating the compound's utility in analyzing antibody-antigen interactions in immunoarrays with a spectral SPR biosensor (Jung et al., 2006).

Complexation with Transition Metal Ions

The compound 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol, another derivative, has been studied for its ability to complex with transition metal ions like Cu2+, Zn2+, and Cd2+. This research reveals the compound's potential in forming stable complexes with these metals, providing insights into its potential applications in fields like catalysis and environmental remediation (Lacerda et al., 2007).

DNA Synthesis and Cell Cycle Progression

2-[(Aminopropyl)amino]ethanethiol, a related compound, has been observed to modify topoisomerase IIα activity and affect cell cycle progression. This compound's interaction with DNA synthesis and cell cycle mechanisms suggests potential applications in areas like radioprotection and cancer therapy (Grdina et al., 1994).

Cytoprotective Applications

Amifostine, chemically known as ethanethiol, 2-[(3-aminopropyl)amino]dihydrogen phosphate, has been extensively studied as a cytoprotective agent. Its ability to scavenge free radicals and bind to reactive metabolites of cytotoxic drugs makes it a candidate for reducing chemotherapy and radiation toxicity (Santini & Giles, 1999).

Electrochemical Applications

The electrochemical behavior of ethanethiol solutions has been investigated, demonstrating its potential in environmental applications like odor pollution control and the removal of sulfur compounds from industrial effluents (Ma et al., 2013).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of soap and water .

properties

IUPAC Name |

2-(cyclohexylamino)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMCMJWBJSSFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293160 | |

| Record name | 2-(cyclohexylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexylamino)ethanethiol | |

CAS RN |

5977-96-8 | |

| Record name | NSC87564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohexylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3337194.png)

![N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide](/img/structure/B3337230.png)

![2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3337239.png)